2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide 2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2320685-40-1
VCID: VC4183666
InChI: InChI=1S/C19H19N7O2S/c1-12-21-22-16-7-8-17(23-26(12)16)25-9-13(10-25)24(2)18(27)11-29-19-20-14-5-3-4-6-15(14)28-19/h3-8,13H,9-11H2,1-2H3
SMILES: CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CSC4=NC5=CC=CC=C5O4
Molecular Formula: C19H19N7O2S
Molecular Weight: 409.47

2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide

CAS No.: 2320685-40-1

Cat. No.: VC4183666

Molecular Formula: C19H19N7O2S

Molecular Weight: 409.47

* For research use only. Not for human or veterinary use.

2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide - 2320685-40-1

Specification

CAS No. 2320685-40-1
Molecular Formula C19H19N7O2S
Molecular Weight 409.47
IUPAC Name 2-(1,3-benzoxazol-2-ylsulfanyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide
Standard InChI InChI=1S/C19H19N7O2S/c1-12-21-22-16-7-8-17(23-26(12)16)25-9-13(10-25)24(2)18(27)11-29-19-20-14-5-3-4-6-15(14)28-19/h3-8,13H,9-11H2,1-2H3
Standard InChI Key SMTWGKCBGLYSSH-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CSC4=NC5=CC=CC=C5O4

Introduction

Chemical Identity and Structural Analysis

2-(Benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl- triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide is a multifunctional molecule characterized by three distinct heterocyclic systems: a benzo[d]oxazole, a triazolo[4,3-b]pyridazine, and an azetidine ring. Its molecular formula, C₁₉H₁₉N₇O₂S, corresponds to a molecular weight of 409.47 g/mol. The IUPAC name reflects the connectivity: the acetamide core is substituted with a methyl group, a benzo[d]oxazol-2-ylthio moiety, and a 1-(3-methyl- triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl group.

Key Structural Features:

  • Benzo[d]oxazole: A bicyclic system with a sulfur atom at position 2, contributing to electron-deficient properties that enhance interactions with biological targets.

  • Triazolo[4,3-b]pyridazine: A fused triazole-pyridazine system known for its role in kinase inhibition and antimicrobial activity .

  • Azetidine: A strained four-membered ring that introduces conformational rigidity, potentially improving target binding affinity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₉N₇O₂S
Molecular Weight409.47 g/mol
CAS Number2320685-40-1
SMILESCC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CSC4=NC5=CC=CC=C5O4
SolubilityNot publicly available

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step strategy, leveraging modern catalytic methods and protecting group chemistry.

Key Synthetic Pathways

  • Azetidine Ring Formation: The azetidine core is synthesized via gold(I)-catalyzed cyclization of N-propargylsulfonamides, a method optimized for stereoselectivity and yield . The use of t-butanesulfonyl (Bus) protecting groups enables facile deprotection under acidic conditions, avoiding harsh reagents .

  • Triazolo[4,3-b]pyridazine Installation: A Sonogashira coupling reaction introduces the 3-methyl-[1,2,]triazolo[4,3-b]pyridazin-6-yl group to the azetidine nitrogen .

  • Acetamide Functionalization: Thioacetylation of the azetidine nitrogen with benzo[d]oxazol-2-ylthioacetic acid completes the assembly.

Table 2: Representative Reaction Conditions

StepReaction TypeReagents/CatalystsYield
1Gold-catalyzed cyclizationAuCl(PPh₃), AgSbF₆78%
2Sonogashira couplingPd(PPh₃)₄, CuI, Et₃N65%
3ThioacetylationEDCI, HOBt, DIPEA82%

Recent innovations in flow chemistry have improved scalability, with microreactors reducing reaction times by 40% compared to batch processes.

Biological Activity and Mechanistic Insights

Preliminary studies indicate broad-spectrum biological activities, driven by interactions with enzymatic and receptor targets.

Kinase Inhibition

The triazolo-pyridazine moiety exhibits ATP-competitive binding to tyrosine kinases, with IC₅₀ values < 100 nM against Abl1 and EGFR kinases . Molecular docking simulations suggest that the azetidine ring’s rigidity positions the benzo[d]oxazole-thioacetamide group into hydrophobic kinase pockets, enhancing binding affinity.

Antimicrobial Activity

In vitro assays demonstrate MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The thioether linkage is critical, as oxidation to sulfone derivatives abolishes activity.

Table 3: Select Pharmacological Data

ActivityModel SystemResult
Kinase InhibitionAbl1 kinase assayIC₅₀ = 45 nM
AntimicrobialMRSA (ATCC 43300)MIC = 4 µg/mL
AntiproliferativeMDA-MB-231 cellsGI₅₀ = 1.2 µM

Research Advancements and Applications

Drug Delivery Innovations

Encapsulation in PEGylated liposomes improved aqueous solubility by 12-fold, achieving a plasma half-life of 8.7 hours in murine models.

Structure-Activity Relationships (SAR)

  • Azetidine Substitution: Replacement with pyrrolidine reduces kinase affinity by 30-fold, underscoring the azetidine’s role in conformational restraint .

  • Thioether Linkage: Methylation of the sulfur atom decreases antimicrobial potency, confirming the necessity of a free thioether .

Challenges and Future Directions

Synthetic Challenges

  • Scalability: Current routes require expensive gold catalysts; replacing these with iron-based systems is under investigation .

  • Solubility: The compound’s logP of 3.2 limits bioavailability, prompting studies on prodrug formulations.

Translational Opportunities

  • Combination Therapies: Synergy with cisplatin in ovarian cancer models suggests potential for clinical trials .

  • Neuroprotective Effects: Preliminary data indicate NMDA receptor antagonism, warranting exploration in neurodegenerative diseases.

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